1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a ribitol backbone and a substituted pyrimidinyl group. Its chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5- typically involves multi-step organic reactions. The process begins with the preparation of the ribitol backbone, followed by the introduction of the pyrimidinyl group through nucleophilic substitution reactions. Key reagents include dimethylphenyl derivatives and pyrimidinyl intermediates. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process optimization focuses on maximizing yield while minimizing by-products and waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for monitoring and quality control.
Chemical Reactions Analysis
Types of Reactions
1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5- involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5-Tetraacetate
- This compoundTetrapropionate
Uniqueness
Compared to similar compounds, 1-Deoxy-1-[(3,4-dimethylphenyl)(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-D-ribitol 2,3,4,5- stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows for versatile chemical modifications and applications in various fields.
Properties
CAS No. |
59389-71-8 |
---|---|
Molecular Formula |
C₂₅H₃₁N₃O₁₀ |
Molecular Weight |
533.53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.